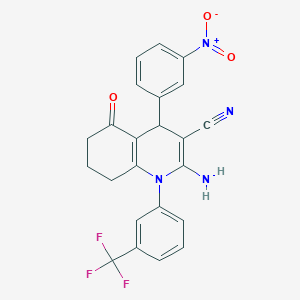

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound belonging to the hexahydroquinoline family, characterized by a fused bicyclic core with multiple substituents. The molecule features a 3-nitrophenyl group at position 4 and a 3-(trifluoromethyl)phenyl group at position 1. These substituents confer distinct electronic properties: the nitro group is strongly electron-withdrawing, while the trifluoromethyl group enhances lipophilicity and metabolic stability . Such structural attributes make this compound of interest in pharmaceutical research, particularly in the development of bioactive molecules targeting enzymes or receptors sensitive to electron-deficient aromatic systems.

Eigenschaften

CAS-Nummer |

339318-74-0 |

|---|---|

Molekularformel |

C23H17F3N4O3 |

Molekulargewicht |

454.4 g/mol |

IUPAC-Name |

2-amino-4-(3-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C23H17F3N4O3/c24-23(25,26)14-5-2-6-15(11-14)29-18-8-3-9-19(31)21(18)20(17(12-27)22(29)28)13-4-1-7-16(10-13)30(32)33/h1-2,4-7,10-11,20H,3,8-9,28H2 |

InChI-Schlüssel |

GDOFUPDUWBSUND-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2-Amino-4-(3-Nitrophenyl)-5-oxo-1-(3-(Trifluormethyl)phenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet folgende Schritte:

Bildung des Hexahydrochinolinkernes: Dies kann durch eine Mehrkomponentenreaktion unter Verwendung eines Aldehyds, eines β-Ketoesters und eines Amins unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Nitrophenylgruppe: Dieser Schritt beinhaltet die Nitrierung eines Phenylrings, die mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden kann.

Addition der Trifluormethylgruppe: Dies kann durch eine Trifluormethylierung erreicht werden, die häufig Reagenzien wie Trifluormethyliodid oder Trifluoromethylsulfonat verwendet.

Bildung der Carbonitrilgruppe:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(3-Nitrophenyl)-5-oxo-1-(3-(Trifluormethyl)phenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich ihrer Verwendung als antimikrobielles, antifungales und Antikrebsmittel.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit einzigartigen chemischen und physikalischen Eigenschaften verwendet, wie z. B. Hochbrechungsindexpolymere und fortschrittliche Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-4-(3-Nitrophenyl)-5-oxo-1-(3-(Trifluormethyl)phenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme und Proteine binden und deren Aktivität und Funktion verändern. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an deren aktive Zentren bindet und so den Zugang des Substrats blockiert und die katalytische Reaktion verhindert. Darüber hinaus kann die Verbindung mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Prozesse wie Proliferation, Apoptose und Differenzierung beeinflussen.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, antifungal, and anticancer agent.

Industry: The compound is used in the development of new materials with unique chemical and physical properties, such as high refractive index polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s 3-nitrophenyl and 3-(trifluoromethyl)phenyl substituents create a highly electron-deficient aromatic system compared to derivatives with electron-donating groups (e.g., methoxy in ).

- Thiophene-containing analogs (e.g., ) introduce sulfur atoms, which may facilitate redox interactions or metal coordination.

Electronic and Steric Effects

The electronic nature of substituents governs reactivity and intermolecular interactions:

- Nitro Group (Position 4) : Strong electron withdrawal via resonance and inductive effects polarizes the aromatic ring, enhancing electrophilic character. This contrasts with electron-donating groups (e.g., methoxy in ) that increase electron density .

- Trifluoromethyl Group (Position 1): The -CF₃ group’s inductive withdrawal stabilizes adjacent positive charges, improving metabolic resistance to oxidation compared to non-fluorinated analogs .

- Steric Hindrance : Derivatives with bulky substituents (e.g., tert-butyl in ) exhibit reduced conformational flexibility, which may limit access to certain binding pockets in biological targets.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns and crystal packing are influenced by substituent polarity:

- Trifluoromethyl groups are poor hydrogen bond donors/acceptors but contribute to hydrophobic packing interactions, as observed in analogs like .

- Crystallographic studies of related compounds (e.g., ) reveal puckered hexahydroquinoline cores with bond angles and torsion angles consistent with chair-like conformations. For example, bond angles near the carbonyl group (C=O) average 120°, while torsion angles (e.g., C1—C8—C9—C10 = −64.06°) reflect ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.